2,4-Dichloro-6-(2,2-difluoro-propoxy)-pyrimidine-5-carbonitrile 2,4-Dichloro-6-(2,2-difluoro-propoxy)-pyrimidine-5-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1965309-20-9
VCID: VC13666418
InChI: InChI=1S/C8H5Cl2F2N3O/c1-8(11,12)3-16-6-4(2-13)5(9)14-7(10)15-6/h3H2,1H3
SMILES: CC(COC1=C(C(=NC(=N1)Cl)Cl)C#N)(F)F
Molecular Formula: C8H5Cl2F2N3O
Molecular Weight: 268.04 g/mol

2,4-Dichloro-6-(2,2-difluoro-propoxy)-pyrimidine-5-carbonitrile

CAS No.: 1965309-20-9

Cat. No.: VC13666418

Molecular Formula: C8H5Cl2F2N3O

Molecular Weight: 268.04 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-6-(2,2-difluoro-propoxy)-pyrimidine-5-carbonitrile - 1965309-20-9

Specification

CAS No. 1965309-20-9
Molecular Formula C8H5Cl2F2N3O
Molecular Weight 268.04 g/mol
IUPAC Name 2,4-dichloro-6-(2,2-difluoropropoxy)pyrimidine-5-carbonitrile
Standard InChI InChI=1S/C8H5Cl2F2N3O/c1-8(11,12)3-16-6-4(2-13)5(9)14-7(10)15-6/h3H2,1H3
Standard InChI Key ZRQCUXJMGOIFMH-UHFFFAOYSA-N
SMILES CC(COC1=C(C(=NC(=N1)Cl)Cl)C#N)(F)F
Canonical SMILES CC(COC1=C(C(=NC(=N1)Cl)Cl)C#N)(F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure (Figure 1) features a pyrimidine ring (C4N2\text{C}_4\text{N}_2) with the following substituents:

  • Chlorine atoms at positions 2 and 4, enhancing electrophilicity for nucleophilic substitution reactions .

  • A 2,2-difluoropropoxy group at position 6, contributing to lipophilicity and metabolic stability .

  • A cyano group at position 5, enabling participation in cycloaddition or hydrolysis reactions .

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular FormulaC8H5Cl2F2N3O\text{C}_8\text{H}_5\text{Cl}_2\text{F}_2\text{N}_3\text{O}
Molecular Weight268.05 g/mol
Purity≥97% (HPLC)
Boiling PointNot reported
Melting PointNot reported

Synthesis and Industrial Preparation

Synthetic Routes

While no direct synthesis protocol for this compound is disclosed in the provided sources, analogous dichloropyrimidines are typically synthesized via:

  • Chlorination of Pyrimidine Precursors: Using reagents like phosphorus oxychloride (POCl3\text{POCl}_3) or thionyl chloride (SOCl2\text{SOCl}_2) .

  • Alkoxylation: Introduction of the 2,2-difluoropropoxy group via nucleophilic substitution with 2,2-difluoropropanol under basic conditions .

  • Cyanidation: Installation of the nitrile group at position 5 using cyanating agents such as copper(I) cyanide .

Example Pathway (Hypothetical):

  • Starting Material: 6-Hydroxy-2,4-dichloropyrimidine-5-carbonitrile.

  • Alkoxylation: Reaction with 2,2-difluoropropyl bromide in the presence of K2CO3\text{K}_2\text{CO}_3 in DMF\text{DMF} at 80°C .

  • Purification: Column chromatography or recrystallization to achieve ≥97% purity .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s reactivity profile makes it valuable for constructing complex molecules:

  • Anticancer Agents: Dichloropyrimidines are precursors to EGFR inhibitors, as demonstrated in recent studies on non-small cell lung cancer (NSCLC) therapeutics .

  • Antiplatelet Drugs: Analogous compounds (e.g., 4,6-dichloro-2-(propylthio)pyrimidin-5-amine) are intermediates in ticagrelor synthesis, a P2Y₁₂ receptor antagonist .

Structure-Activity Relationship (SAR) Insights

  • The 2,2-difluoropropoxy group may reduce oxidative metabolism, enhancing pharmacokinetic stability .

  • The nitrile group can act as a hydrogen bond acceptor, improving target binding affinity .

Precautionary MeasureDetails
Personal ProtectionGloves, goggles, and respiratory mask
First AidRinse skin/eyes with water if exposed
StorageCool, dry place away from oxidizing agents

Analytical Characterization

Spectroscopic Data

  • NMR: Expected signals include a singlet for the nitrile carbon (~110 ppm in 13C^{13}\text{C}) and multiplets for the difluoropropoxy group .

  • MS (ESI+): Molecular ion peak at m/zm/z 269.05 ([M+H]+\text{[M+H]}^+) .

Related Compounds and Derivatives

Structural Analogues

  • 4,6-Dichloro-2-methylpyrimidine-5-carbonitrile (CAS 76574-36-2): Lacks the difluoropropoxy group, used in agrochemical synthesis .

  • 2,4-Dichloro-6-(difluoromethyl)pyrimidine (CAS 1706464-39-2): Features a difluoromethyl group instead of alkoxy, explored in medicinal chemistry .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator